molecular formula C7H15ClFNO B11764910 (4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride

(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride

Cat. No.: B11764910
M. Wt: 183.65 g/mol
InChI Key: DYKCFUYFVWLLFG-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of fluorine and the specific stereochemistry of this compound make it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride typically involves the use of chiral starting materials and selective fluorination techniques. One common method involves the reduction of a precursor compound using L-Selectride, a selective reducing agent, under controlled temperature conditions . The reaction is carried out at temperatures ranging from -20°C to room temperature to ensure high diastereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: L-Selectride and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride lies in its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H15ClFNO

Molecular Weight

183.65 g/mol

IUPAC Name

(4S,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C7H14FNO.ClH/c1-7(2)4-9-3-5(8)6(7)10;/h5-6,9-10H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1

InChI Key

DYKCFUYFVWLLFG-RIHPBJNCSA-N

Isomeric SMILES

CC1(CNC[C@@H]([C@H]1O)F)C.Cl

Canonical SMILES

CC1(CNCC(C1O)F)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.